Dibenzyl phosphite

Vue d'ensemble

Description

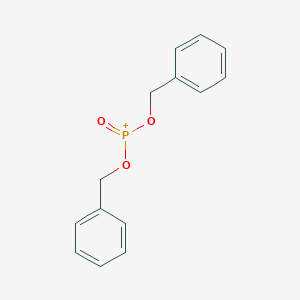

Dibenzyl phosphite (DBP, C₁₄H₁₅O₃P) is an organophosphorus compound characterized by two benzyloxy groups attached to a phosphorus center. It is widely utilized in organic synthesis as a phosphorylating agent, particularly in transesterification reactions and the preparation of phosphonate intermediates. DBP’s benzyl groups confer both steric bulk and ease of deprotection via hydrogenolysis, making it valuable in synthesizing bioactive molecules and chiral reagents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dibenzyl phosphite can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dibenzyl phosphonate can be prepared by reacting this compound with benzyl bromide under mild conditions .

Another method involves the use of a catalytic system comprising potassium iodide (KI) and potassium carbonate (K2CO3) in polyethylene glycol (PEG-400) as a solvent. This method is efficient and environmentally friendly, avoiding the use of volatile organic solvents .

Industrial Production Methods

Industrial production of dibenzyl phosphonate typically involves large-scale Michaelis-Arbuzov reactions. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.

Analyse Des Réactions Chimiques

2.1. Phosphorylation Reactions

Dibenzyl phosphite can undergo phosphorylation reactions, where it acts as a phosphorus source to introduce phosphate groups into organic molecules.

-

Atherton–Todd Reaction : In this reaction, this compound reacts with primary amines in the presence of halogenating agents (e.g., carbon tetrachloride) to form phosphoramidates. The mechanism involves nucleophilic attack on the halogenated carbon, leading to the formation of a chlorophosphate intermediate, which subsequently reacts with the amine .

2.2. Transesterification

This compound can participate in transesterification reactions with alcohols to form corresponding esters.

-

Microwave-Assisted Transesterification : Studies have shown that this compound reacts with various alcohols under microwave irradiation at temperatures ranging from 80 °C to 130 °C. The reaction yields mixed esters and fully transesterified products efficiently .

| Reaction Conditions | Alcohol Used | Yield (%) |

|---|---|---|

| 100 °C for 2 h | Methanol | 70 |

| 120 °C for 1 h | Ethanol | 56 |

| 130 °C for 5 h | Butanol | 67 |

2.3. Hydrophosphorylation

In hydrophosphorylation reactions, this compound can react with alkenes or alkynes to yield vinyl phosphonates.

-

Copper-Catalyzed Hydrophosphorylation : Research indicates that this compound can undergo anti-Markovnikov hydrophosphorylation when catalyzed by copper nanoparticles supported on zinc oxide in acetonitrile solvent. This process leads to the formation of E-vinyl phosphonates through a cyclic intermediate .

2.4. Hydrolysis and Decomposition

This compound is also subject to hydrolysis, which can lead to various products depending on the conditions.

Applications De Recherche Scientifique

Chemical Properties and Structure

Dibenzyl phosphite has the molecular formula and is characterized by a phosphorus atom bonded to two benzyl groups and one oxygen atom. Its structure allows for versatile chemical reactivity, making it a valuable reagent in synthetic chemistry.

Organic Synthesis

This compound serves as a key reagent in the synthesis of various organophosphorus compounds. It is commonly used in:

- Phosphorylation Reactions : this compound acts as a phosphorylating agent for phenolic compounds, facilitating the introduction of phosphonate groups into organic molecules. This is particularly useful in the synthesis of phosphonic acid derivatives which have diverse functionalities in pharmaceuticals and agrochemicals .

- Synthesis of Phosphoramidates : The Atherton–Todd reaction utilizes this compound to synthesize phosphoramidates by reacting with primary amines in the presence of carbon tetrachloride. This method has been optimized for various nucleophiles, expanding its applicability in organic synthesis .

Biological Applications

This compound derivatives exhibit notable biological activities:

- Antimicrobial Properties : Studies have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : In vitro assays reveal that derivatives of this compound show cytotoxic effects against human promyelocytic leukemia (HL-60) cells, with IC50 values ranging from 9.7 to 27.5 µM. This suggests potential applications in cancer therapy .

- Enzyme Inhibition Studies : this compound is used as a probe to study enzyme mechanisms and as an inhibitor for specific enzymes involved in cellular signaling pathways .

Industrial Applications

This compound finds use in various industrial applications:

- Flame Retardants : It is incorporated into the production of flame retardants due to its phosphorus content, which enhances fire resistance in materials .

- Plasticizers : The compound is utilized in the formulation of plasticizers that improve the flexibility and durability of plastics.

Case Study 1: Antitumor Activity

In a study examining the antitumor activity of this compound derivatives, researchers found that specific modifications enhanced cytotoxicity against HL-60 cells. The mechanism was linked to ROS-mediated activation of p38 MAPK signaling pathways, indicating potential for further development as anticancer agents .

Case Study 2: Synthesis of Phosphoramidates

The Atherton–Todd reaction was successfully applied using this compound to produce various phosphoramidates with improved yields through optimized reaction conditions. This exemplifies its utility in synthesizing complex organophosphorus compounds for biological applications .

Mécanisme D'action

The mechanism of action of dibenzyl phosphonate involves its conversion to active phosphonic acid derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors. For example, phosphonic acids can inhibit enzymes by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity .

Comparaison Avec Des Composés Similaires

Reactivity in Transesterification

DBP exhibits superior reactivity compared to alkyl-substituted phosphites. For instance, in a study comparing DBP with ethyl phenyl-H-phosphinate (2a) , DBP achieved 92% conversion in transesterification with nBuOH under microwave (MW) conditions (120°C, 1 h), while ethyl phenyl-H-phosphinate required harsher conditions . The reaction proceeds via a two-step mechanism, forming a mixed benzyl-butyl ester intermediate (4d) before yielding dibutyl phosphite (5d). After 38 days at room temperature, equilibrium favored the mixed ester (67% 4d), highlighting DBP’s kinetic preference for partial transesterification .

Key Comparison Table: Transesterification Performance

Steric and Electronic Effects

The benzyl groups in DBP introduce steric hindrance, which can limit reactivity in certain contexts. For example, in Mn(III)-mediated C–H phosphorylation of indazoles, This compound failed to yield products, whereas dimethyl and diisopropyl phosphites succeeded due to reduced steric bulk . Conversely, the benzyl groups stabilize intermediates in multi-step syntheses, such as in the preparation of TLR4 agonists, where DBP-derived intermediates (e.g., 4a–d) were isolated in 47–59% yields .

Thermal and Catalytic Responsiveness

DBP’s reactivity is highly temperature-dependent. Under MW irradiation, DBP transesterification with MeOH at 110°C achieved 52% mixed ester (4a) in 0.25 mL/min flow conditions, surpassing conventional heating methods . The addition of ionic liquids (e.g., [bmim][PF₆]) further shifts equilibrium toward fully transesterified products (58% diethyl ester vs. 65% unreacted DBP without additives) .

Selectivity in Phosphorylation

DBP enables selective phosphorylation under mild conditions. A protocol using DBP, CCl₄, and N,N-diisopropylethylamine achieved >99.5% purity in dibenzyl phosphate synthesis at -10°C, outperforming diphenyl phosphite in phenol-selective reactions . This contrasts with diethyl phosphite, which often requires stronger bases or elevated temperatures.

Activité Biologique

Dibenzyl phosphite is a phosphonate compound that has garnered interest due to its diverse biological activities, including potential applications in medicinal chemistry and agriculture. This article explores the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its chemical formula . It consists of a phosphorus atom bonded to two benzyl groups and an oxygen atom, making it a member of the organophosphate family. Its structure allows for various chemical reactions and modifications, which contribute to its biological activities.

Synthesis of this compound

This compound can be synthesized through various methods, including the phosphorylation of phenols using this compound in the presence of catalysts. A notable method involves using carbon tetrachloride and N,N-diisopropylethylamine as reagents under mild conditions, which facilitates rapid phosphorylation reactions .

Biological Activity

1. Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. For instance, studies have reported moderate antibacterial activity against specific Gram-positive and Gram-negative bacteria. The effectiveness of this compound derivatives was assessed using minimum inhibitory concentration (MIC) values, demonstrating its potential as an antimicrobial agent .

2. Cytotoxicity

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For example, compounds derived from this compound have shown moderate cytotoxic effects against human promyelocytic leukemia (HL-60) cells, with IC50 values ranging from 9.7 to 27.5 µM . This indicates that while this compound may not be highly cytotoxic, it possesses some degree of efficacy against certain cancer cells.

3. Mechanism of Action

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in signaling pathways. For instance, it has been suggested that the compound may influence phospholipase C activity, which plays a crucial role in various cellular processes including cell proliferation and apoptosis .

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial properties of this compound derivatives against Bacillus subtilis and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with MIC values below 50 µg/mL, suggesting their potential use in developing new antibacterial agents .

Case Study 2: Cytotoxicity on Cancer Cell Lines

In another investigation, a series of this compound derivatives were tested for their cytotoxic effects on HL-60 cells. The study found that some derivatives had IC50 values as low as 10 µM, indicating promising activity against leukemia cells. This highlights the potential for further exploration in cancer therapeutics .

Data Summary

| Activity Type | Tested Compound | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| Antibacterial | This compound Derivatives | Bacillus subtilis | < 50 µg/mL |

| Cytotoxicity | This compound Derivatives | HL-60 Cells | 9.7 - 27.5 µM |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for dibenzyl phosphite via transesterification, and how do deviations impact yield?

- Methodological Answer : this compound is synthesized via transesterification using triethyl phosphite, benzyl alcohol, and pentaerythritol with organic tin catalysts. Optimal conditions include a 1:2:2 molar ratio of reactants, 130–140°C reaction temperature, and 2-hour duration, achieving up to 95% yield . Deviations (e.g., lower temperatures or shorter reaction times) reduce yield due to incomplete ester exchange. Kinetic studies using ³¹P NMR can monitor intermediate formation .

- Key Parameters :

| Parameter | Optimal Range | Impact of Deviation |

|---|---|---|

| Temperature | 130–140°C | <130°C: Slow reaction |

| Reaction Time | 2 hours | <2 hours: Low conversion |

| Molar Ratio (R1:R2) | 1:2:2 | Imbalance: Side product formation |

Q. How can this compound be purified, and which analytical techniques confirm its purity?

- Methodological Answer : Post-synthesis, purification involves vacuum distillation (boiling point: ~200°C at 1 mmHg) or silica gel chromatography (eluent: ethyl acetate/hexane). Purity is confirmed via:

- ¹H/³¹P NMR : Peaks at δ 4.9–5.2 ppm (benzyl CH₂) and δ 8–10 ppm (P–O–H) .

- Mass Spectrometry : Molecular ion peak at m/z 262.24 (M⁺) .

- HPLC : Retention time comparison against standards (≥98% purity threshold) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : this compound is hazardous (OSHA 29 CFR 1910.1200):

- PPE : Gloves (nitrile), goggles, and fume hoods are mandatory.

- Storage : Stable at 2–8°C; incompatible with strong oxidizers (risk of exothermic decomposition) .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does this compound enable selective phosphorylation of phenols, and what conditions minimize side reactions?

- Methodological Answer : A protocol using this compound, CCl₄, N-ethyldiisopropylamine, and catalytic DMAP in acetonitrile at -10°C achieves >90% yield in phenol phosphorylation. Key factors:

- Low Temperature : Suppresses competing hydrolysis .

- DMAP Catalysis : Accelerates phosphite activation via nucleophilic substitution .

- Selectivity Table :

| Substrate | Yield (%) | Byproduct Formation |

|---|---|---|

| 4-Nitrophenol | 92 | <2% |

| 2-Methoxyphenol | 88 | 5% (hydrolysis) |

Q. What role does this compound play in stereoselective C–H alkylation of N-quinolyl benzamides?

- Methodological Answer : this compound acts as a directing group in Pd-catalyzed C–H alkylation. The P=O group coordinates Pd(II), enabling ortho-alkylation with primary/secondary alkyl iodides. Diastereoselectivity (up to 95:5) is achieved via chiral phosphite ligands .

- Mechanistic Insight :

- Step 1 : Pd(II) coordination to P=O.

- Step 2 : Oxidative addition of alkyl iodide.

- Step 3 : Reductive elimination to form C–C bond .

Q. How can this compound improve solubility in prodrug design, as seen in BNC105 derivatives?

- Methodological Answer : Conversion of hydrophobic drugs (e.g., BNC105) to water-soluble prodrugs involves:

- Step 1 : Phosphorylation with this compound/CBr₄ to form dibenzyl phosphate esters.

- Step 2 : Silylation (TMSBr) and deprotection (NaOMe) to yield disodium phosphate salts.

- Result : 10-fold solubility increase, enabling in vivo administration .

Q. Analytical and Methodological Challenges

Q. What advanced techniques resolve contradictions in this compound’s stability under varying pH?

- Methodological Answer : Stability studies use:

- TGA/DSC : Decomposition onset at 180°C (pH-neutral) vs. 120°C (acidic conditions) .

- HPLC-MS : Degradation products (e.g., benzyl alcohol) quantified under accelerated aging (40°C/75% RH) .

Q. How do competing pathways in this compound-mediated fluorination of amino acid esters affect yield?

- Methodological Answer : Fluorination efficiency depends on:

- Solvent Polarity : DMF > acetonitrile > THF (due to SN2 mechanism stabilization).

- Catalyst : KF/18-crown-6 enhances fluoride nucleophilicity (yield: 75% vs. 40% without catalyst) .

Q. Tables for Critical Data Comparison

Table 1: Reaction Optimization for Phenol Phosphorylation

| Parameter | Optimal Value | Suboptimal Value | Yield Drop (%) |

|---|---|---|---|

| Temperature | -10°C | 25°C | 35 |

| Catalyst (DMAP) Loading | 5 mol% | 1 mol% | 50 |

| Solvent | Acetonitrile | Dichloromethane | 20 |

Table 2: Stability of this compound Under Storage Conditions

| Condition | Degradation Rate (%/month) | Major Byproduct |

|---|---|---|

| 2–8°C (dark) | <1% | None |

| 25°C (ambient light) | 5% | Benzyl alcohol |

Propriétés

IUPAC Name |

oxo-bis(phenylmethoxy)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKYHDHLEMEVDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO[P+](=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938038 | |

| Record name | Bis(benzyloxy)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17176-77-1 | |

| Record name | Dibenzyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(benzyloxy)(oxo)phosphanium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O720L5H5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.